4-[4-(Hydroxymethyl)anilino]-4-oxobut-2-enoic acid
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Overview
Description
4-[4-(Hydroxymethyl)anilino]-4-oxobut-2-enoic acid is an organic compound with the molecular formula C10H11NO4 This compound features a hydroxymethyl group attached to an aniline moiety, which is further connected to a butenoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Hydroxymethyl)anilino]-4-oxobut-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with aniline in the presence of a suitable catalyst to form 4-(4-hydroxyphenyl)aniline. This intermediate is then subjected to a condensation reaction with maleic anhydride to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Hydroxymethyl)anilino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the butenoic acid moiety can be reduced to form an alcohol.
Substitution: The aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitro compounds.
Major Products Formed
Oxidation: Formation of 4-[4-(Carboxymethyl)anilino]-4-oxobut-2-enoic acid.
Reduction: Formation of 4-[4-(Hydroxymethyl)anilino]-4-hydroxybutanoic acid.
Substitution: Various substituted derivatives of the aniline moiety.
Scientific Research Applications
4-[4-(Hydroxymethyl)anilino]-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Hydroxymethyl)anilino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its hydroxymethyl and aniline moieties play crucial roles in binding to target proteins and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Hydroxyanilino)-4-oxobutanoic acid
- 4-(4-Acetamidophenyl)-4-oxobutanoic acid
- 4-[2-(Hydroxymethyl)anilino]-4-oxo-2-butenoic acid
Uniqueness
4-[4-(Hydroxymethyl)anilino]-4-oxobut-2-enoic acid is unique due to its specific structural features, such as the hydroxymethyl group attached to the aniline moiety and the butenoic acid structure.
Properties
IUPAC Name |
4-[4-(hydroxymethyl)anilino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-7-8-1-3-9(4-2-8)12-10(14)5-6-11(15)16/h1-6,13H,7H2,(H,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHNKWMVTJPCFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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